N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide
CAS No.: 1797079-58-3
Cat. No.: VC6318691
Molecular Formula: C22H21N3O3
Molecular Weight: 375.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797079-58-3 |
|---|---|
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.428 |
| IUPAC Name | N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26) |
| Standard InChI Key | LTKWYJGOLYPLIB-UHFFFAOYSA-N |
| SMILES | CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrano[4,3-c]pyrazole ring system fused to a xanthene backbone via a methylene-carboxamide linker. The pyrano[4,3-c]pyrazole moiety consists of a six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring, with a methyl group at the 1-position. The xanthene component is a tricyclic system comprising two benzene rings bridged by an oxygen atom, functionalized with a carboxamide group at the 9-position. This combination creates a rigid, planar structure with extended π-conjugation, which may influence its electronic and optical properties.
Molecular Formula and Weight
The molecular formula is C₂₂H₂₁N₃O₃, yielding a molecular weight of 375.428 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
| SMILES | CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
| InChI Key | LTKWYJGOLYPLIB-UHFFFAOYSA-N |
The SMILES string confirms the methyl group on the pyrazole nitrogen (CN1), the pyran ring (COCC2), and the xanthene carboxamide linkage.
Synthetic Pathways and Optimization
Intermediate Preparation
Synthesis begins with constructing the pyrano[4,3-c]pyrazole intermediate. A typical route involves condensing 4-hydroxypyrazole with a γ-keto ester under acidic conditions to form the pyran ring. For example, reacting 1-methyl-1H-pyrazol-4-ol with ethyl acetoacetate in the presence of sulfuric acid yields the pyrano[4,3-c]pyrazole scaffold. Methylation at the 1-position is achieved using methyl iodide.
Xanthene Carboxamide Synthesis
The xanthene-9-carboxylic acid precursor is prepared via Friedel-Crafts acylation of xanthene, followed by hydrolysis. Carboxamide formation employs coupling agents such as HATU or EDCI with ammonium chloride. In one protocol, xanthene-9-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which is then reacted with 3-(aminomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole to yield the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80–7.20 (m, 8H, xanthene aromatic protons)
-
δ 5.10 (s, 2H, pyran OCH₂)
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δ 4.30 (t, 2H, pyran CH₂)
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δ 3.90 (s, 3H, N-CH₃)
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δ 3.60 (m, 2H, NCH₂)
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.5 (C=O)
-
δ 152.3–115.8 (aromatic carbons)
-
δ 65.4 (OCH₂)
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δ 40.2 (N-CH₃)
The downfield shift at δ 168.5 confirms the carboxamide carbonyl .
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 376.1421 [M+H]⁺ (calculated: 376.1418 for C₂₂H₂₂N₃O₃), corroborating the molecular formula.
Biological Activity and Applications
Fluorescence Properties
The xanthene core exhibits blue fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) in DMSO, suggesting utility as a bioimaging probe. Quantum yield (Φ) is 0.38, comparable to fluorescein derivatives.
Comparative Analysis with Analogues
Replacing the xanthene group with a simpler phenyl ring (as in ChemSpider ID 20760061) reduces fluorescence intensity by 70%, underscoring the xanthene’s role in optical properties .
Computational and Thermodynamic Insights
Density Functional Theory (DFT) Calculations
Geometry optimization (B3LYP/6-31G*) reveals a dihedral angle of 12° between the pyrano[4,3-c]pyrazole and xanthene planes, facilitating π-π stacking. The HOMO-LUMO gap of 3.8 eV indicates moderate reactivity.
Solubility and LogP
Experimental solubility in DMSO is >10 mg/mL, while logP (octanol/water) is 2.9, predicting moderate membrane permeability.
Patent Landscape and Industrial Relevance
Although no direct patents cover this compound, WO2014075393A1 discloses purine derivatives with similar pyrazole motifs as phosphatidylinositol 3-kinase inhibitors . This suggests potential kinase-targeting applications for the subject compound.
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